molecular formula C8H10N2O2 B1302504 2,4,6-Trimethyl-3-nitropyridine CAS No. 21203-55-4

2,4,6-Trimethyl-3-nitropyridine

Cat. No. B1302504
CAS RN: 21203-55-4
M. Wt: 166.18 g/mol
InChI Key: UQBHNBZGFVDCAH-UHFFFAOYSA-N
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Patent
US06107301

Procedure details

3-Nitro-2,4,6-trimethylpyridine (14.89 g, 89.70 mmol) in methanol (250 ml) containing 10% palladium/carbon (1.5 g) was hydrogenated at 55 psi for 2 hours. The reaction mixture was filtered through wet celite, and the celite filter rinsed with methanol (5×30 ml). The filtrate was concentrated in vacuo to dryness and the residue purified by chromatography (silica gel; methylene chloride/methanol, 95/5) to 3-amino-2,4,6-trimethylpyridine (12.42 g, 100%) as a viscous oil.
Quantity
14.89 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([CH3:12])=[N:6][C:7]([CH3:11])=[CH:8][C:9]=1[CH3:10])([O-])=O>CO.[Pd]>[NH2:1][C:4]1[C:5]([CH3:12])=[N:6][C:7]([CH3:11])=[CH:8][C:9]=1[CH3:10]

Inputs

Step One
Name
Quantity
14.89 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC(=CC1C)C)C
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through wet celite
FILTRATION
Type
FILTRATION
Details
the celite filter
WASH
Type
WASH
Details
rinsed with methanol (5×30 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography (silica gel; methylene chloride/methanol, 95/5) to 3-amino-2,4,6-trimethylpyridine (12.42 g, 100%) as a viscous oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC=1C(=NC(=CC1C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.